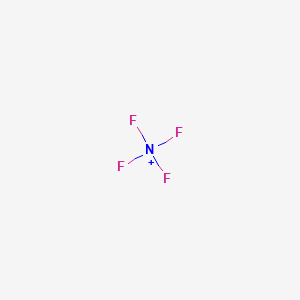

Tetrafluoroammonium

Description

Structure

3D Structure

Properties

Molecular Formula |

F4N+ |

|---|---|

Molecular Weight |

90 g/mol |

IUPAC Name |

tetrafluoroazanium |

InChI |

InChI=1S/F4N/c1-5(2,3)4/q+1 |

InChI Key |

LDOAUKNENSIPAZ-UHFFFAOYSA-N |

SMILES |

[N+](F)(F)(F)F |

Canonical SMILES |

[N+](F)(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Tetrafluoroammonium Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of tetrafluoroammonium (NF₄⁺) salts, compounds of significant interest due to their high energy content and potent fluorinating capabilities. This document details the primary synthetic routes, experimental protocols, quantitative data, and reaction mechanisms, offering valuable insights for professionals in research and development.

Introduction to this compound Salts

The this compound cation, NF₄⁺, is a high-energy polyatomic ion where the four hydrogen atoms of the ammonium ion are replaced by fluorine. These salts are powerful oxidizing agents and have applications as high-performance propellants, explosives, and versatile fluorinating agents in organic synthesis. The synthesis of NF₄⁺ salts is challenging due to the kinetic stability of nitrogen trifluoride (NF₃) and the high electronegativity of fluorine.

Primary Synthetic Routes

The synthesis of this compound salts primarily follows two main pathways: direct synthesis from nitrogen trifluoride and subsequent anion metathesis to achieve the desired salt.

Direct Synthesis: Oxidation of Nitrogen Trifluoride

The most common method for the initial synthesis of a this compound salt involves the reaction of nitrogen trifluoride (NF₃), elemental fluorine (F₂), and a strong Lewis acid, which acts as a fluoride ion acceptor. This reaction requires an external energy source to overcome the activation barrier.

The general reaction can be represented as:

NF₃ + F₂ + LA → [NF₄]⁺[LAF]⁻

Where LA is a Lewis acid (e.g., AsF₅, SbF₅, BF₃).

The formation of the NF₄⁺ cation is understood to proceed through a radical mechanism. The initial activation step generates fluorine atoms, which then react with the Lewis acid to form a highly oxidizing radical. This radical is capable of abstracting an electron from NF₃ to form the NF₃⁺ radical cation, a key intermediate. The NF₃⁺ then reacts with another fluorine radical to yield the NF₄⁺ cation.

Activation of the initial reaction can be achieved through several methods:

-

Thermal Activation: This method involves heating the reactants to high temperatures (e.g., 200-400°C) under high pressure (100-200 atm). It is particularly effective for the synthesis of the highly stable hexafluoroantimonate salt (NF₄SbF₆).

-

Glow Discharge: Passing an electric discharge through a low-pressure mixture of the gaseous reactants can efficiently generate the necessary reactive species. This method has been successfully used for the synthesis of NF₄AsF₆.

-

UV Photolysis: Irradiation of the reactants with ultraviolet light at low temperatures provides the energy for the initial dissociation of fluorine. This technique is often used for the synthesis of less thermally stable salts like NF₄BF₄.

Metathesis Reactions

Once a primary NF₄⁺ salt, typically NF₄SbF₆ due to its relatively straightforward synthesis and stability, is obtained, the anion can be exchanged through a metathesis reaction. This allows for the preparation of a variety of other this compound salts. The general principle involves reacting the starting NF₄⁺ salt with a salt containing the desired anion in a suitable solvent, often anhydrous hydrogen fluoride (aHF).

[NF₄]⁺[SbF₆]⁻ + M⁺[Y]⁻ → [NF₄]⁺[Y]⁻ + M⁺[SbF₆]⁻(s)

Where M⁺ is typically an alkali metal cation (e.g., Cs⁺) and Y⁻ is the desired anion. The reaction is driven by the precipitation of the insoluble alkali metal hexafluoroantimonate salt.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of key this compound salts. Safety Precaution: These syntheses involve highly reactive, toxic, and corrosive materials (F₂, HF, AsF₅, SbF₅) and require specialized equipment, such as Monel or stainless steel high-pressure reactors and vacuum lines. All manipulations should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of this compound Hexafluoroantimonate (NF₄SbF₆) via Thermal Activation

This method is one of the most robust for producing a stable, primary NF₄⁺ salt.

-

Reactants: Nitrogen trifluoride (NF₃), Fluorine (F₂), and Antimony pentafluoride (SbF₅).

-

Apparatus: A high-pressure Monel or stainless steel reactor equipped with a pressure gauge and valves.

-

Procedure:

-

The reactor is passivated with F₂ and evacuated to a high vacuum.

-

Antimony pentafluoride (SbF₅) is transferred into the pre-cooled reactor under an inert atmosphere.

-

The reactor is cooled to liquid nitrogen temperature (-196°C), and known amounts of NF₃ and F₂ are condensed into the reactor. A typical molar ratio is approximately 1:1:1 (NF₃:F₂:SbF₅).

-

The reactor is allowed to warm to room temperature and then heated to 200°C for several hours. The pressure inside the reactor will typically reach around 100 atm.

-

After the reaction period, the reactor is cooled, and the excess volatile reactants (NF₃, F₂) are carefully vented.

-

The solid product, NF₄SbF₆, is recovered in an inert atmosphere glovebox. The product is a white, crystalline solid.

-

-

Yield: High yields, often approaching quantitative based on the limiting reagent, have been reported.

Synthesis of this compound Hexafluoroarsenate (NF₄AsF₆) via Glow Discharge

This method avoids the need for high pressures and temperatures.

-

Reactants: Nitrogen trifluoride (NF₃), Fluorine (F₂), and Arsenic pentafluoride (AsF₅).

-

Apparatus: A glass glow-discharge reactor with two electrodes, connected to a high-voltage power supply and a vacuum line.

-

Procedure:

-

The reactor is thoroughly cleaned, dried, and passivated with F₂.

-

A mixture of NF₃, F₂, and AsF₅ in a 1:1:1 molar ratio is introduced into the reactor at low pressure.

-

The reactor is cooled with liquid nitrogen (-196°C).

-

A glow discharge is initiated between the electrodes and maintained for several hours.

-

After the reaction, the unreacted gases are removed under vacuum at low temperature.

-

The reactor is slowly warmed to room temperature, and the white, solid product (NF₄AsF₆) is collected.

-

-

Yield: Yields are generally moderate to good, depending on the specific reactor design and operating conditions.

Synthesis of this compound Tetrafluoroborate (NF₄BF₄) via UV Photolysis

This low-temperature method is suitable for the synthesis of the less stable NF₄BF₄.

-

Reactants: Nitrogen trifluoride (NF₃), Fluorine (F₂), and Boron trifluoride (BF₃).

-

Apparatus: A quartz or UV-transparent reactor connected to a vacuum line and a UV lamp.

-

Procedure:

-

The reactor is passivated and evacuated.

-

A mixture of NF₃, F₂, and BF₃ is condensed into the reactor at liquid nitrogen temperature (-196°C).

-

The condensed reactants are irradiated with a UV lamp for an extended period (e.g., 24-48 hours).

-

After irradiation, the excess volatile reactants are slowly pumped away at low temperature.

-

The white, solid product, NF₄BF₄, is recovered.

-

-

Yield: Yields for this method can be variable and are often lower than for the more stable salts.

Metathesis of NF₄SbF₆ to NF₄BF₄

-

Reactants: this compound hexafluoroantimonate (NF₄SbF₆) and Cesium tetrafluoroborate (CsBF₄).

-

Apparatus: A reaction vessel made of a HF-resistant material (e.g., Teflon-FEP) connected to a vacuum line.

-

Procedure:

-

In an inert atmosphere, NF₄SbF₆ and a stoichiometric amount of CsBF₄ are placed in the reaction vessel.

-

Anhydrous hydrogen fluoride (aHF) is condensed into the vessel at -196°C.

-

The mixture is warmed to a temperature where the reactants are soluble but the product CsSbF₆ is not (e.g., -78°C to -45°C) and stirred for several hours.

-

The reaction mixture is filtered at low temperature to separate the precipitated CsSbF₆.

-

The HF is carefully removed from the filtrate under vacuum to yield the solid NF₄BF₄.

-

-

Yield: Metathesis reactions can proceed with high yields, provided the separation of the precipitate is efficient.

Quantitative Data

The following tables summarize key quantitative data for several common this compound salts.

Table 1: Synthesis Conditions and Reported Yields

| Salt | Synthesis Method | Lewis Acid | Activation | Temperature (°C) | Pressure (atm) | Reported Yield |

| NF₄SbF₆ | Thermal | SbF₅ | Heat | 200 | ~100 | High |

| NF₄AsF₆ | Glow Discharge | AsF₅ | Electric Discharge | Low | Low | Moderate to Good |

| NF₄BF₄ | UV Photolysis | BF₃ | UV Light | -196 | Low | Variable |

| NF₄BF₄ | Metathesis | - | - | -78 to -45 | - | High |

| (NF₄)₂MnF₆ | Metathesis | - | - | - | - | - |

| NF₄ClO₄ | Metathesis | - | - | - | - | - |

Table 2: Thermal Stability

| Salt | Decomposition Onset (°C) | Decomposition Products |

| NF₄SbF₆ | >300 | NF₃, F₂, SbF₅ |

| NF₄AsF₆ | ~270 | NF₃, F₂, AsF₅ |

| NF₄BF₄ | ~250 | NF₃, F₂, BF₃ |

Table 3: Spectroscopic Data

| Salt | 19F NMR (NF₄⁺, ppm vs. CFCl₃) | IR (NF₄⁺, cm⁻¹) | Raman (NF₄⁺, cm⁻¹) |

| NF₄SbF₆ | ~215 | ~840 (ν₃) | ~720 (ν₁) |

| NF₄AsF₆ | ~215 | ~845 (ν₃) | ~725 (ν₁) |

| NF₄BF₄ | ~215 | ~850 (ν₃) | ~730 (ν₁) |

Note: Spectroscopic data can vary slightly depending on the measurement conditions and the counter-anion.

Conclusion

The synthesis of this compound salts remains a specialized area of inorganic chemistry due to the challenging reaction conditions and the hazardous nature of the reagents involved. The direct synthesis from NF₃, F₂, and a strong Lewis acid, followed by metathesis reactions, provides access to a range of these high-energy materials. The choice of synthetic method depends on the desired anion and the available equipment, with thermal activation, glow discharge, and UV photolysis being the primary activation techniques. The data presented in this guide offer a valuable resource for researchers and professionals working with or developing applications for these powerful compounds. Further research into milder and more efficient synthetic routes will continue to be an important area of investigation.

The Advent of a High-Energy Cation: A Technical History of Tetrafluoroammonium (NF₄⁺)

For decades, the synthesis of a cation marrying the extreme electronegativity of fluorine with nitrogen remained an elusive goal for chemists. The theoretical allure of the tetrafluoroammonium cation (NF₄⁺), a high-energy, powerfully oxidizing species, spurred extensive research. This whitepaper delves into the discovery and history of this remarkable cation, providing a technical guide for researchers, scientists, and professionals in drug development and advanced materials.

The journey to isolate and characterize the this compound cation was fraught with challenges. The nonexistence of the parent molecule, nitrogen pentafluoride (NF₅), and the inability to generate a free fluorine cation (F⁺) through chemical means necessitated unconventional synthetic approaches. The breakthrough finally arrived in 1966, marking a significant milestone in fluorine chemistry.

The Dawn of a New Cation: The First Synthesis

The first successful synthesis of a this compound salt was achieved by two independent research groups. W. E. Tolberg, R. T. Rewick, R. S. Stringham, and M. E. Hill, alongside Karl O. Christe, Jacques P. Guertin, and Attila E. Pavlath, reported the formation of this compound hexafluoroantimonate (NF₄⁺SbF₆⁻). The core of their innovative approach was the reaction of nitrogen trifluoride (NF₃), elemental fluorine (F₂), and a strong Lewis acid, antimony pentafluoride (SbF₅), under elevated temperature and pressure. This reaction provided the necessary activation energy to overcome the kinetic barriers and form the stable NF₄⁺ cation.

The initial synthesis was a landmark achievement, confirming the existence of the this compound cation and opening the door to a new class of high-energy materials. The overall reaction can be summarized as:

NF₃ + F₂ + SbF₅ → [NF₄]⁺[SbF₆]⁻

This discovery laid the foundation for the subsequent exploration of other this compound salts and the investigation of their unique properties.

Experimental Protocols: The Synthesis of this compound Hexafluoroantimonate

The following protocol is a generalized representation of the original high-pressure synthesis of this compound hexafluoroantimonate. Modern adaptations may exist, but the fundamental principles remain the same.

Caution: This synthesis involves highly toxic and reactive materials, including fluorine gas and antimony pentafluoride. It should only be performed by experienced chemists in a specialized, well-ventilated laboratory with appropriate safety equipment.

Materials:

-

Nitrogen trifluoride (NF₃)

-

Fluorine (F₂)

-

Antimony pentafluoride (SbF₅)

-

A high-pressure reaction vessel (e.g., a Monel or stainless steel autoclave)

Procedure:

-

Reactor Preparation: The high-pressure reactor is meticulously cleaned, dried, and passivated with a low pressure of fluorine gas to ensure the inertness of the internal surfaces.

-

Reactant Introduction: A known quantity of antimony pentafluoride is introduced into the reactor in an inert atmosphere (e.g., a dry box). The reactor is then cooled to cryogenic temperatures (e.g., with liquid nitrogen).

-

Gas Condensation: Measured amounts of nitrogen trifluoride and fluorine gas are condensed into the cooled reactor. The molar ratio of the reactants is a critical parameter and is typically in excess for fluorine.

-

Reaction Conditions: The reactor is sealed and allowed to warm to room temperature. It is then heated to a specific temperature, typically in the range of 150-250°C, for a designated period, which can range from several hours to days. The pressure inside the reactor will significantly increase during this process.

-

Product Isolation: After the reaction is complete, the reactor is cooled, and the volatile unreacted starting materials and byproducts are carefully vented. The solid product, crude this compound hexafluoroantimonate, remains in the reactor.

-

Purification: The crude product can be purified by sublimation or recrystallization from a suitable inert solvent, such as anhydrous hydrogen fluoride (aHF).

Characterization of the this compound Cation

The confirmation of the synthesis of the NF₄⁺ cation relied on a combination of analytical techniques:

-

Vibrational Spectroscopy (Infrared and Raman): The tetrahedral geometry of the NF₄⁺ ion gives rise to characteristic vibrational modes. The symmetric stretching mode (ν₁) is observed in the Raman spectrum, while the asymmetric stretching (ν₃) and bending (ν₄) modes are active in both the infrared and Raman spectra.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy provides a distinct signal for the fluorine atoms bonded to the nitrogen in the NF₄⁺ cation. The chemical shift and the absence of coupling to other fluorine-containing species in the purified salt confirm its identity.

-

X-ray Crystallography: Single-crystal X-ray diffraction studies of various NF₄⁺ salts have definitively established the tetrahedral geometry of the cation and provided precise measurements of the N-F bond lengths and F-N-F bond angles.

Quantitative Data Summary

The following tables summarize key quantitative data for the this compound cation and some of its common salts.

| Parameter | Value | Salt(s) |

| Structural Parameters | ||

| N-F Bond Length (Å) | ~1.30 - 1.32 | NF₄⁺SbF₆⁻, NF₄⁺AsF₆⁻, NF₄⁺BF₄⁻ |

| F-N-F Bond Angle (°) | ~109.5 (Tetrahedral) | NF₄⁺SbF₆⁻, NF₄⁺AsF₆⁻, NF₄⁺BF₄⁻ |

| Vibrational Frequencies (cm⁻¹) | ||

| ν₁ (A₁, Raman) | ~846 | NF₄⁺AsF₆⁻ |

| ν₂ (E, Raman) | ~445 | NF₄⁺AsF₆⁻ |

| ν₃ (F₂, IR & Raman) | ~1159 | NF₄⁺AsF₆⁻ |

| ν₄ (F₂, IR & Raman) | ~611 | NF₄⁺AsF₆⁻ |

| Thermodynamic Data | ||

| ΔH_f° (kJ/mol) | -1669 ± 12 | NF₄⁺SbF₆⁻(s) |

| -1538 ± 11 | NF₄⁺AsF₆⁻(s) | |

| -1841 ± 7 | NF₄⁺PF₆⁻(s) | |

| -1410 ± 5 | NF₄⁺BF₄⁻(s) | |

| -1473 ± 1 | NF₄⁺GeF₅⁻(s) | |

| -1606 ± 5 | (NF₄⁺)₂GeF₆²⁻(s) |

Note: The exact values for bond lengths, bond angles, and vibrational frequencies can vary slightly depending on the counter-anion and the crystal packing.[1]

Visualizing the Discovery and Synthesis

To better understand the logical progression of the discovery and the experimental workflow, the following diagrams are provided in the DOT language.

Caption: Logical workflow of the discovery of the this compound cation.

References

In-Depth Technical Guide: Properties of Tetrafluoroammonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrafluoroammonium hexafluorophosphate, NF₄⁺PF₆⁻, is a high-energy ionic compound of significant interest due to the potent oxidizing and fluorinating capabilities of the this compound (NF₄⁺) cation. This technical guide provides a comprehensive overview of the known properties of this compound hexafluorophosphate, including its synthesis, molecular structure, spectroscopic characteristics, and thermal behavior. Detailed experimental protocols for its synthesis and characterization are provided, alongside a discussion of its reactivity and handling considerations. The information is intended to serve as a valuable resource for researchers in energetic materials, fluorine chemistry, and advanced synthesis.

Introduction

The this compound cation, NF₄⁺, is a high-energy polyatomic ion that serves as a powerful oxidizing and fluorinating agent.[1] Its salts are noted for their high density and energetic properties. Among these, this compound hexafluorophosphate (NF₄⁺PF₆⁻) is a notable example, combining the highly reactive NF₄⁺ cation with the stable, weakly coordinating hexafluorophosphate (PF₆⁻) anion. This guide synthesizes the available scientific literature to present a detailed technical overview of this compound.

Synthesis of this compound Hexafluorophosphate

The synthesis of this compound salts typically involves the fluorination of nitrogen trifluoride (NF₃) in the presence of a Lewis acid. A common method for producing this compound hexafluorophosphate involves the reaction of nitrogen trifluoride, fluorine gas, and phosphorus pentafluoride.

Experimental Protocol: Synthesis from NF₃, F₂, and PF₅

Materials:

-

Nitrogen trifluoride (NF₃)

-

Fluorine (F₂)

-

Phosphorus pentafluoride (PF₅)

-

Anhydrous hydrogen fluoride (HF) (as a solvent)

-

A passivated metal (e.g., Monel or stainless steel) reaction vessel equipped with a pressure transducer and valves.

Procedure:

-

The reaction vessel is first meticulously cleaned, dried, and passivated with fluorine gas to ensure all surfaces are inert.

-

Anhydrous hydrogen fluoride is condensed into the reaction vessel at cryogenic temperatures (e.g., using liquid nitrogen).

-

Stoichiometric amounts of nitrogen trifluoride and phosphorus pentafluoride are condensed into the vessel.

-

Fluorine gas is then slowly added to the vessel while maintaining a low temperature.

-

The reaction mixture is allowed to slowly warm to room temperature and is then typically heated to a specific temperature and pressure for a set duration to ensure complete reaction. The exact conditions (temperature, pressure, and reaction time) are critical and can vary, requiring careful control and monitoring.

-

After the reaction is complete, the volatile unreacted starting materials and the solvent (HF) are removed under vacuum, leaving the solid this compound hexafluorophosphate product.

Reaction Pathway:

The synthesis of this compound hexafluorophosphate can be represented by the following logical pathway:

Molecular and Crystal Structure

Molecular Geometry

The this compound hexafluorophosphate salt is composed of a this compound cation (NF₄⁺) and a hexafluorophosphate anion (PF₆⁻).

-

NF₄⁺ Cation: The geometry of the this compound ion is tetrahedral (Td symmetry), with the nitrogen atom at the center and four fluorine atoms at the vertices.[1] The N-F bond length is estimated to be approximately 124 pm.[1]

-

PF₆⁻ Anion: The hexafluorophosphate anion has an octahedral (Oh) geometry, with the phosphorus atom at the center and six fluorine atoms at the vertices.

Crystal Structure

Detailed crystal structure data for this compound hexafluorophosphate is available in the scientific literature. The compound crystallizes in a specific space group with defined lattice parameters.

Table 1: Crystallographic Data for this compound Salts

| Parameter | NF₄⁺BF₄⁻ | NF₄⁺AsF₆⁻ |

|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pnma | Pnma |

| a (Å) | 8.873(3) | 9.227(3) |

| b (Å) | 5.867(2) | 8.019(3) |

| c (Å) | 8.019(3) | 5.890(2) |

| Z | 4 | 4 |

| V (ų) | 417.4(3) | 435.5(3) |

Note: Specific crystallographic data for NF₄⁺PF₆⁻ was not found in the immediate search results, but data for analogous salts are presented for comparison.

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of this compound hexafluorophosphate.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectra of NF₄⁺PF₆⁻ are characterized by the fundamental modes of the tetrahedral NF₄⁺ cation and the octahedral PF₆⁻ anion.

Experimental Protocol: Vibrational Spectroscopy

-

Sample Preparation: Due to the high reactivity and moisture sensitivity of this compound salts, samples must be handled in an inert atmosphere (e.g., a dry box or glove bag). Solid samples are typically prepared as a mull with an inert oil (e.g., Fluorolube for IR) or loaded into a sealed capillary for Raman spectroscopy.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for IR analysis, and a laser Raman spectrometer is used for Raman analysis.

-

Data Acquisition: Spectra are collected over the appropriate wavenumber range to observe the fundamental vibrational modes of both the cation and anion.

Table 2: Vibrational Frequencies of NF₄⁺ and PF₆⁻ Ions

| Ion | Mode | Symmetry | Wavenumber (cm⁻¹) | Activity |

|---|---|---|---|---|

| NF₄⁺ | ν₁ | A₁ | ~846 | Raman |

| ν₂ | E | ~445 | Raman | |

| ν₃ | F₂ | ~1158 | IR, Raman | |

| ν₄ | F₂ | ~611 | IR, Raman | |

| PF₆⁻ | ν₁ | A₁g | ~741 | Raman |

| ν₂ | Eg | ~575 | Raman | |

| ν₃ | F₁u | ~840 | IR | |

| ν₄ | F₁u | ~558 | IR | |

| ν₅ | F₂g | ~475 | Raman |

Note: These are approximate frequencies and can shift slightly depending on the crystal lattice environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorine-containing compounds like NF₄⁺PF₆⁻.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a suitable anhydrous, aprotic solvent (e.g., anhydrous HF or other specialized solvents) in a sealed NMR tube under an inert atmosphere.

-

Instrumentation: A high-resolution NMR spectrometer equipped with a fluorine probe is used.

-

Data Acquisition: The ¹⁹F NMR spectrum is acquired. The NF₄⁺ cation is expected to show a singlet, while the PF₆⁻ anion will exhibit a doublet due to the coupling between the fluorine and phosphorus (³¹P) nuclei (¹JP-F).

Table 3: Expected ¹⁹F NMR Data

| Ion | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| NF₄⁺ | Varies with solvent | Singlet | - |

| PF₆⁻ | ~ -71 | Doublet | ¹JP-F ≈ 710 |

Note: Chemical shifts are relative to a standard (e.g., CFCl₃). The exact chemical shift of NF₄⁺ can be highly dependent on the solvent and counter-ion.

Thermal Properties and Stability

This compound hexafluorophosphate is an energetic material, and its thermal stability is a critical property. Thermal decomposition generally leads to the formation of NF₃, F₂, and PF₅.

Experimental Protocol: Thermal Analysis (TGA/DSC)

-

Sample Preparation: A small, precisely weighed sample is placed in an appropriate crucible (e.g., aluminum or platinum) inside a thermogravimetric analyzer (TGA) or differential scanning calorimeter (DSC). The experiment must be conducted under a controlled atmosphere, typically an inert gas flow like nitrogen or argon.

-

Instrumentation: A TGA instrument measures the mass loss of the sample as a function of temperature, while a DSC measures the heat flow into or out of the sample.

-

Data Acquisition: The sample is heated at a constant rate, and the mass loss (TGA) and heat flow (DSC) are recorded. This data reveals the decomposition temperature and the nature of the thermal events (endothermic or exothermic).

The thermal decomposition pathway can be visualized as follows:

Reactivity and Handling

Reactivity

-

Fluorinating and Oxidizing Agent: The NF₄⁺ cation is a powerful oxidizing and electrophilic fluorinating agent.[1] It can react with a wide range of organic and inorganic compounds.

-

Moisture Sensitivity: this compound salts are extremely sensitive to moisture and will readily hydrolyze.[1] Therefore, they must be handled under strictly anhydrous conditions.

Handling and Safety

-

Inert Atmosphere: All handling of this compound hexafluorophosphate should be performed in a dry, inert atmosphere, such as in a glovebox or under a flow of dry nitrogen or argon.

-

Materials Compatibility: Due to its high reactivity, NF₄⁺PF₆⁻ is incompatible with many materials. Passivated metal (e.g., stainless steel, Monel) or fluoropolymer (e.g., Teflon) containers and apparatus should be used.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a face shield, and gloves resistant to anhydrous HF and other fluorine compounds, must be worn at all times.

-

Toxicity: The decomposition products (NF₃, F₂, PF₅, and potentially HF upon reaction with moisture) are highly toxic and corrosive. All work should be conducted in a well-ventilated fume hood.

Potential Applications

The primary potential applications of this compound hexafluorophosphate stem from its high energy content and the reactivity of the NF₄⁺ cation.

-

High-Performance Propellants and Explosives: Its high density and large positive heat of formation make it a candidate for advanced energetic materials.

-

Electrophilic Fluorinating Agent: In synthetic chemistry, it can be used as a reagent for the fluorination of various substrates under specific conditions.[1]

Conclusion

This compound hexafluorophosphate is a highly reactive and energetic material with unique properties. Its synthesis and handling require specialized equipment and expertise due to its sensitivity and the hazardous nature of its precursors and decomposition products. The data and protocols presented in this guide provide a foundational understanding for researchers working with this and related high-energy materials. Further research into its properties and applications is warranted to fully explore its potential in various fields of science and technology.

References

The Electronic Structure of the Tetrafluoroammonium Cation (NF₄⁺): A Comprehensive Technical Guide

Abstract

The tetrafluoroammonium cation (NF₄⁺) is a high-energy, positively charged polyatomic ion isoelectronic with tetrafluoromethane (CF₄) and the tetrafluoroborate anion (BF₄⁻)[1]. Characterized by its tetrahedral geometry, the cation is a subject of significant interest due to its role as a powerful electrophilic fluorinating agent and a key component in high-energy materials[1][2]. This technical guide provides an in-depth analysis of the electronic structure of the NF₄⁺ cation, supported by experimental data and theoretical calculations. It covers molecular geometry, bonding theories, spectroscopic characterization, and computational analysis, offering a comprehensive resource for researchers, chemists, and professionals in drug development and materials science.

Molecular Geometry and Bonding

The electronic configuration and spatial arrangement of the this compound cation are well-described by established chemical bonding theories, which are consistently supported by experimental and computational evidence.

Lewis Structure and VSEPR Theory

The Lewis structure of the NF₄⁺ cation features a central nitrogen atom forming single covalent bonds with four fluorine atoms. To achieve this, the nitrogen atom contributes its five valence electrons, each of the four fluorine atoms contributes seven, and one electron is removed to account for the +1 charge, resulting in a total of 32 valence electrons (5 + 4*7 - 1 = 32)[3][4]. This configuration provides a full octet for the central nitrogen and each of the surrounding fluorine atoms.

According to Valence Shell Electron Pair Repulsion (VSEPR) theory, the four bonding pairs of electrons around the central nitrogen atom arrange themselves to minimize electrostatic repulsion, resulting in a perfectly symmetrical tetrahedral geometry[5][6][7]. This arrangement leads to predicted F-N-F bond angles of 109.5°[5]. The symmetrical distribution of the polar N-F bonds causes their individual dipole moments to cancel out, rendering the overall cation nonpolar[8].

Molecular Orbital Theory and Hybridization

From a molecular orbital (MO) perspective, the electronic structure of NF₄⁺ is described by four delocalized sigma (σ) bonds formed from the interaction of the nitrogen's valence orbitals (2s and 2p) with the symmetry-adapted linear combinations of the fluorine atoms' 2p orbitals. This bonding model is consistent with the observed high stability and strength of the N-F bonds. The formation of four equivalent sigma bonds is commonly described using the concept of sp³ hybridization for the central nitrogen atom[5].

Quantitative Geometric and Thermochemical Data

Experimental and theoretical studies have precisely determined the geometric parameters and thermodynamic properties of the NF₄⁺ cation. X-ray crystallography on various NF₄⁺ salts, following re-examination to correct for initial misinterpretations caused by crystal disorder, has confirmed the tetrahedral structure[2][9][10].

| Parameter | Experimental Value | Theoretical Value | Source |

| N-F Bond Length | ~1.25 Å (125 pm) | 1.24 Å (124 pm) | [1][11] |

| F-N-F Bond Angle | - | ~109.5° | [5] |

| Salt | Enthalpy of Formation (ΔHf°) | Source |

| NF₄⁺BF₄⁻(s) | -1410 ± 5 kJ mol⁻¹ | [12] |

| NF₄⁺PF₆⁻(s) | -1841 ± 7 kJ mol⁻¹ | [12] |

| NF₄⁺AsF₆⁻(s) | -1538 ± 11 kJ mol⁻¹ | [12] |

| NF₄⁺SbF₆⁻(s) | -1669 ± 12 kJ mol⁻¹ | [12] |

Synthesis of this compound Salts

The synthesis of NF₄⁺ salts is a challenging process that requires powerful oxidizing conditions to form the N-F bonds against a significant energy barrier.

General Synthetic Pathway

The most common method for synthesizing NF₄⁺ salts involves the reaction of nitrogen trifluoride (NF₃), elemental fluorine (F₂), and a strong Lewis acid, which acts as a fluoride ion acceptor (e.g., SbF₅, AsF₅, BF₃). The reaction is typically carried out under high pressure and requires an activation energy source, such as heat or UV photolysis[2][12][13].

Reaction Mechanism

Computational and experimental studies have elucidated the formation mechanism. The process begins with the dissociation of F₂ into fluorine radicals (F•)[13]. A key finding is that the Lewis acid reacts with a fluorine radical to form a highly oxidizing intermediate radical (LAF•). This species is a more powerful oxidizer than elemental fluorine and is capable of oxidizing NF₃ to the NF₃⁺• radical cation. The NF₃⁺• intermediate then reacts to form the final NF₄⁺ salt[13][14]. The formation of the NF₃⁺• radical cation has been confirmed through ESR spectroscopy[14].

Experimental Characterization and Protocols

A combination of spectroscopic and diffraction techniques is essential for the unambiguous characterization of the NF₄⁺ cation and its salts.

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy are powerful non-destructive tools for confirming the structure of polyatomic ions[15]. For a molecule with tetrahedral (Td) symmetry like NF₄⁺, group theory predicts four fundamental vibrational modes, all of which are Raman active, but only two of which (ν₃ and ν₄) are IR active. The observation of spectra consistent with these selection rules provides strong evidence for the tetrahedral geometry of the cation[9][16].

| Mode | Symmetry | Description | Activity | Observed Frequency (cm⁻¹) |

| ν₁ | A₁ | Symmetric Stretch | Raman | ~845 |

| ν₂ | E | Bending | Raman | ~445 |

| ν₃ | T₂ | Asymmetric Stretch | IR, Raman | ~1160 |

| ν₄ | T₂ | Bending | IR, Raman | ~610 |

| (Note: Frequencies are approximate and can shift slightly depending on the counter-anion and crystal lattice.) |

Experimental Protocol: Vibrational Spectroscopy

-

Sample Preparation: Due to the high reactivity and hygroscopic nature of NF₄⁺ salts, samples must be handled in a dry, inert atmosphere (e.g., a nitrogen or argon-filled glovebox). Solid samples are typically prepared as a mull with an inert oil (e.g., Nujol or Fluorolube) or pressed into a KBr or CsI pellet for IR spectroscopy. For Raman spectroscopy, the solid salt is loaded into a capillary tube and sealed.

-

Data Acquisition (FT-IR): The prepared sample is placed in the spectrometer's sample compartment. Spectra are recorded over a range of 4000-400 cm⁻¹ with a resolution of at least 2 cm⁻¹. A background spectrum of the mull or pellet material is collected and subtracted from the sample spectrum.

-

Data Acquisition (FT-Raman): The sealed capillary is placed in the spectrometer. A laser source (e.g., 1064 nm Nd:YAG) is focused on the sample. Scattered light is collected at 180° (back-scattering geometry) and analyzed. Multiple scans are accumulated to improve the signal-to-noise ratio.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular geometry and packing in the solid state. While early room-temperature studies of NF₄⁺BF₄⁻ suggested a distorted cation, subsequent low-temperature re-examinations revealed this to be an artifact of crystal disorder[2][10]. The refined structures unequivocally show a regular tetrahedral geometry for the NF₄⁺ cation[9][10].

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown from a suitable solvent. Given that NF₄⁺ salts are destroyed by water, anhydrous solvents like hydrogen fluoride (HF) or bromine trifluoride (BrF₃) must be used[1]. Slow evaporation or cooling of a saturated solution in a sealed, inert container (e.g., FEP or PFA) can yield suitable crystals.

-

Crystal Mounting: Under an inert atmosphere, a suitable single crystal (typically <0.5 mm) is selected and mounted on a cryo-loop with inert oil (e.g., perfluoropolyether). The loop is then rapidly transferred to the diffractometer's cold stream (typically 100 K) to prevent degradation and minimize thermal vibrations.

-

Data Collection: The mounted crystal is centered in the X-ray beam (e.g., Mo Kα radiation). A series of diffraction images are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson functions and then refined using least-squares methods to determine the final atomic positions, bond lengths, and angles[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is used to probe the chemical environment of the fluorine atoms. In solution (typically anhydrous HF), NF₄⁺ salts exhibit a single sharp resonance in their ¹⁹F NMR spectrum, indicating that all four fluorine atoms are chemically and magnetically equivalent on the NMR timescale[12]. This observation is fully consistent with a symmetric tetrahedral structure.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: In a glovebox, a small amount of the NF₄⁺ salt is dissolved in anhydrous hydrogen fluoride (aHF). Caution: aHF is extremely corrosive and toxic. All handling must be performed in a suitable fume hood with specialized personal protective equipment. The solution is transferred to a high-pressure NMR tube made of a resistant material like sapphire or a specialized polymer.

-

Spectrometer Setup: The NMR spectrometer is tuned to the ¹⁹F frequency. A fluorine-containing reference standard (e.g., CCl₃F) is used either internally or externally.

-

Data Acquisition: The prepared NMR tube is placed in the spectrometer probe. The spectrum is acquired at a controlled temperature. The resulting free induction decay (FID) is Fourier transformed to produce the frequency-domain spectrum.

Theoretical and Computational Analysis

Computational chemistry provides deep insights into the electronic structure, bonding nature, and charge distribution within the NF₄⁺ cation, complementing experimental findings.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals corresponding to the familiar concepts of core electrons, lone pairs, and chemical bonds[17][18]. This analysis provides a quantitative picture of the Lewis structure.

For NF₄⁺, NBO analysis confirms the presence of four highly polarized, two-center N-F sigma bonds. The analysis reveals the hybrid composition of these bonds and the partial charges on each atom, highlighting the significant electron-withdrawing effect of the fluorine atoms.

Molecular Orbital Diagram

A qualitative molecular orbital diagram illustrates the interaction between the atomic orbitals of nitrogen and the group orbitals of the four fluorine atoms. The 2s and 2p orbitals of nitrogen (a₁ and t₂ symmetry in the Td point group) combine with the symmetry-adapted linear combinations (SALCs) of the fluorine 2p orbitals. This interaction results in a set of four low-energy bonding molecular orbitals and four high-energy antibonding molecular orbitals. The 32 valence electrons of NF₄⁺ fill the four bonding MOs and the non-bonding lone pair orbitals localized on the fluorine atoms, leading to a stable, closed-shell electronic configuration with a net bond order of one for each N-F bond.

Conclusion

The electronic structure of the this compound (NF₄⁺) cation is robustly defined by a combination of experimental evidence and theoretical modeling. It possesses a highly symmetric tetrahedral geometry with four strong, covalent N-F bonds. This structure is confirmed by vibrational spectroscopy, NMR, and definitive X-ray crystallographic studies. Computational analyses, such as NBO, further illuminate the nature of its bonding, revealing significant polarization and a stable, closed-shell electronic configuration. This detailed understanding of its electronic structure is fundamental to appreciating its high stability and its utility as a potent fluorinating agent in advanced chemical synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. gauthmath.com [gauthmath.com]

- 5. Page loading... [guidechem.com]

- 6. homework.study.com [homework.study.com]

- 7. Solved QUESTION 42 What is the molecular geometry of NF4+ ? | Chegg.com [chegg.com]

- 8. my.gauthmath.com [my.gauthmath.com]

- 9. researchgate.net [researchgate.net]

- 10. Are the NF4+ cations in NF4BF4 really nontetrahedral? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. researchgate.net [researchgate.net]

- 13. Formation Mechanism of NF4+ Salts and Extraordinary Enhancement of the Oxidizing Power of Fluorine by Strong Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. NBO [cup.uni-muenchen.de]

- 18. Natural bond orbital - Wikipedia [en.wikipedia.org]

Unraveling the Stability of the Tetrafluoronitrogen(V) Cation (NF4+): A Theoretical Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrafluoronitrogen(V) cation (NF4+) stands as a fascinating species in the realm of high-energy materials, notable for its high nitrogen oxidation state and considerable thermodynamic stability. This whitepaper provides a comprehensive overview of the theoretical studies that have been instrumental in understanding the stability, structure, and energetic properties of this cation. Through a detailed exploration of sophisticated computational methods, we aim to provide a valuable resource for professionals in chemistry and materials science.

Introduction to the NF4+ Cation

The existence of the NF4+ cation, first synthesized in 1966, challenged initial expectations about the stability of high-oxidation-state nitrogen compounds. Its synthesis, typically achieved through the reaction of nitrogen trifluoride (NF3), fluorine (F2), and a strong Lewis acid, opened the door to a new class of powerful oxidizing agents and energetic materials. Theoretical chemistry has played a pivotal role in elucidating the intrinsic properties of the isolated NF4+ cation, providing insights that are often difficult to obtain through experimental means alone.

Theoretical Methodologies for Studying NF4+

The accurate theoretical description of the NF4+ cation requires high-level ab initio molecular orbital calculations. These methods are essential for capturing the complex electronic structure and correlation effects that govern its stability.

Key Computational Approaches

The primary theoretical tool for studying NF4+ is coupled-cluster theory, particularly the "gold standard" CCSD(T) method, which includes single and double excitations and a perturbative treatment of triple excitations.[1][2][3] This approach, when combined with a systematic extrapolation to the complete basis set (CBS) limit, can yield highly accurate energetic predictions, often approaching "chemical accuracy" (±1 kcal/mol).[1][2][3]

To achieve this level of accuracy, several corrections are typically incorporated into the calculations:

-

Core-Valence Corrections: These account for the correlation effects involving the core electrons.[2][3]

-

Scalar Relativistic Corrections: These are important for accurately describing the behavior of electrons in the vicinity of the atomic nuclei, especially for heavier elements, though they are still considered for high-accuracy calculations of lighter elements.[1][2][3]

-

Spin-Orbit Corrections: These corrections account for the interaction between the electron's spin and its orbital angular momentum.[1][2][3]

Basis Sets in NF4+ Calculations

The choice of basis set is critical in obtaining reliable results. For studies on the NF4+ cation, correlation-consistent basis sets, such as the aug-cc-pVTZ and aug-cc-pVQZ sets developed by Dunning and coworkers, are commonly employed. These sets are specifically designed to systematically converge towards the complete basis set limit as the size of the basis set is increased, allowing for a more reliable extrapolation of the energy.

Workflow of a Theoretical Study on NF4+ Stability

The following diagram illustrates a typical workflow for a high-level computational study aimed at determining the thermodynamic properties of the NF4+ cation.

Quantitative Theoretical Data for the NF4+ Cation

The following tables summarize key quantitative data for the NF4+ cation derived from high-level theoretical studies.

Table 1: Calculated Heat of Formation of Gaseous NF4+

| Theoretical Method | ΔHf°(298 K) (kcal/mol) | Reference |

| CCSD(T)/CBS with corrections | 229.4 | Gáspár et al. |

| Estimated from thermochemical correlations | 245 ± 20 | Guertin, Pavlath, Christe (1966)[1] |

Table 2: Calculated Molecular Geometry of NF4+

| Parameter | CCSD(T) |

| N-F Bond Length (Å) | 1.30 |

| F-N-F Bond Angle (°) | 109.47 (Tetrahedral) |

Table 3: Calculated Vibrational Frequencies of NF4+ (cm⁻¹)

| Vibrational Mode | Symmetry | CCSD(T) |

| ν1 | A1 | 1159 |

| ν2 | E | 445 |

| ν3 | T2 | 1162 |

| ν4 | T2 | 638 |

Experimental Protocols: A Theoretical Perspective

While this guide focuses on theoretical studies, it is important to understand the general protocol for the computational experiments that yield the data presented.

Protocol for Geometry Optimization and Frequency Calculation

-

Initial Structure: An initial guess for the molecular geometry of NF4+ is generated, typically assuming a tetrahedral symmetry.

-

Method and Basis Set Selection: A computational method (e.g., B3LYP or MP2) and a suitable basis set (e.g., 6-31G*) are chosen for the initial optimization. For higher accuracy, methods like CCSD(T) with larger basis sets are used.

-

Optimization: The electronic energy of the molecule is minimized with respect to its geometric parameters (bond lengths and angles). This is an iterative process that continues until the forces on the atoms are negligible and the geometry has converged.

-

Frequency Calculation: Once the optimized geometry is found, a vibrational frequency calculation is performed by computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. The calculated frequencies can then be compared with experimental spectroscopic data.

Protocol for High-Accuracy Energy Calculation

-

Optimized Geometry: The geometry optimized at a high level of theory is used as the starting point.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed with the CCSD(T) method and a sequence of correlation-consistent basis sets (e.g., aug-cc-pVnZ, where n = T, Q, 5).

-

Complete Basis Set Extrapolation: The calculated energies are then extrapolated to the complete basis set limit using a well-established extrapolation formula.

-

Additive Corrections: Corrections for core-valence correlation, scalar relativistic effects, and spin-orbit coupling are calculated separately and added to the CBS-extrapolated energy to obtain a final, highly accurate electronic energy.

-

Zero-Point Energy Correction: The zero-point vibrational energy (ZPVE) obtained from the frequency calculation is added to the electronic energy to arrive at the total energy at 0 K.

-

Thermal Corrections: To obtain the enthalpy and Gibbs free energy at a specific temperature (e.g., 298 K), thermal corrections are calculated based on the vibrational frequencies and standard statistical mechanics principles.

Logical Relationships in NF4+ Formation

The formation of NF4+ salts is a complex process. The following diagram illustrates the key logical relationships in the widely accepted mechanism involving a strong Lewis acid (LA).

References

Spectroscopic Characterization of Tetrafluoroammonium Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrafluoroammonium cation (NF₄⁺) is a high-energy polyatomic ion that has garnered significant interest in the field of energetic materials and as a powerful fluorinating agent. Its salts are known for their high densities, positive heats of formation, and potential as high-performance oxidizers in solid rocket propellants and explosives. The tetrahedral geometry of the NF₄⁺ cation, isoelectronic with methane (CH₄) and tetrafluoroborate (BF₄⁻), contributes to its relative stability. However, these compounds are often highly reactive and sensitive to moisture, necessitating specialized handling and characterization techniques.

This technical guide provides a comprehensive overview of the core spectroscopic methods used to characterize this compound compounds. It is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, handling, and analysis of these energetic materials. The guide details experimental protocols, presents key quantitative data in a comparative format, and illustrates the logical workflow of the characterization process.

Synthesis of this compound Salts

The synthesis of this compound salts is a challenging endeavor due to the high electronegativity of fluorine, which precludes the direct fluorination of ammonia or the generation of a free F⁺ cation by chemical means. The most common and effective method involves the reaction of nitrogen trifluoride (NF₃), fluorine (F₂), and a strong Lewis acid (e.g., BF₃, AsF₅, SbF₅) under high pressure and temperature or with an energy source such as a glow discharge or UV photolysis.

A prevalent route is the high-pressure synthesis of this compound hexafluoroantimonate (NF₄⁺SbF₆⁻), which can then be used as a precursor to other salts via metathesis reactions in a suitable non-aqueous solvent like anhydrous hydrogen fluoride (aHF).

Experimental Workflow for Synthesis and Characterization

The overall process for studying this compound compounds involves a sequence of synthesis, isolation, and detailed spectroscopic analysis, all conducted with rigorous exclusion of atmospheric moisture.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy is a primary tool for the characterization of this compound salts, providing direct evidence for the presence of the NF₄⁺ cation and information about its structure and the accompanying anion. The tetrahedral NF₄⁺ ion (Td point group) has four fundamental vibrational modes, all of which are Raman active, but only two (ν₃ and ν₄) are infrared active.

Key Vibrational Modes of the NF₄⁺ Cation:

-

ν₁ (A₁): Symmetric N-F stretch (Raman active, polarized)

-

ν₂ (E): Symmetric N-F bend (Raman active)

-

ν₃ (F₂): Asymmetric N-F stretch (Raman and IR active)

-

ν₄ (F₂): Asymmetric N-F bend (Raman and IR active)

The presence of strong absorptions in both the IR and Raman spectra in the predicted regions for these modes confirms the ionic structure of the compounds.

Experimental Protocols

Handling of Samples: Due to their extreme sensitivity to moisture, all sample manipulations must be performed in a controlled inert atmosphere, such as a glovebox or using Schlenk line techniques.[1]

Infrared (IR) Spectroscopy: Solid samples are typically prepared as a mull with an inert mulling agent (e.g., Fluorolube® or Nujol) or as a pressed pellet with a dry, IR-transparent salt (e.g., KBr, CsI). The sample is ground to a fine powder inside a glovebox to minimize scattering losses and hygroscopicity.[1] The mull is then pressed between two IR-transparent windows (e.g., KBr or AgCl), and the assembly is sealed in an airtight holder for analysis. For pressed pellets, the finely ground sample is intimately mixed with the matrix material and pressed under vacuum to form a transparent disk.

Raman Spectroscopy: Solid samples are loaded into a capillary tube or a sealed sample holder under an inert atmosphere. The tube is then flame-sealed or capped. Raman spectra are typically recorded using a laser excitation source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector. The laser power should be kept low to avoid thermal decomposition of these energetic materials.

Quantitative Data

The vibrational frequencies for the NF₄⁺ cation are relatively consistent across different salts, though slight shifts can occur due to crystal lattice effects and interactions with the counter-anion.

| Compound | ν₁ (A₁) (cm⁻¹) | ν₂ (E) (cm⁻¹) | ν₃ (F₂) (cm⁻¹) | ν₄ (F₂) (cm⁻¹) |

| NF₄⁺BF₄⁻ | 848 | 445 | 1159 | 611 |

| NF₄⁺AsF₆⁻ | 845 | 443 | 1152 | 608 |

| NF₄⁺SbF₆⁻ | 842 | 441 | 1145 | 605 |

Note: These are approximate values compiled from various sources and may vary slightly depending on the experimental conditions and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is an exceptionally powerful technique for the characterization of this compound compounds. Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it provides high sensitivity.[2] The chemical shift and coupling constants are highly sensitive to the electronic environment of the fluorine atoms.

In the case of the NF₄⁺ cation, the four fluorine atoms are chemically equivalent in a tetrahedral geometry, leading to a single resonance in the ¹⁹F NMR spectrum. This signal is split into a 1:1:1 triplet due to coupling with the ¹⁴N nucleus (spin I = 1). The observation of this characteristic triplet is unambiguous proof of the presence of the NF₄⁺ cation.

Experimental Protocol

Sample Preparation: Due to the high reactivity of NF₄⁺ salts, NMR spectra are typically recorded in a suitable non-reactive, anhydrous solvent. Anhydrous hydrogen fluoride (aHF) is the most common solvent for these compounds. All sample preparation, including dissolution of the salt and transfer to the NMR tube, must be carried out in a glovebox or using a vacuum line. The NMR tubes are often made of fluorinated polymers like FEP to prevent reaction with the sample and solvent.

Data Acquisition: ¹⁹F NMR spectra are acquired on a standard high-resolution NMR spectrometer equipped with a fluorine probe. A common reference standard for ¹⁹F NMR is trichlorofluoromethane (CFCl₃).

Quantitative Data

The ¹⁹F chemical shift of the NF₄⁺ cation is found in a distinct region of the spectrum. The ¹J(¹⁴N-¹⁹F) coupling constant is also a characteristic parameter.

| Compound | ¹⁹F Chemical Shift (δ, ppm vs. CFCl₃) | ¹J(¹⁴N-¹⁹F) Coupling Constant (Hz) |

| NF₄⁺BF₄⁻ | ~ -215 | ~ 230 |

| NF₄⁺AsF₆⁻ | ~ -214 | ~ 229 |

| NF₄⁺SbF₆⁻ | ~ -214 | ~ 229 |

Note: Chemical shifts can be solvent-dependent. The values presented are typical for solutions in anhydrous HF.

Mass Spectrometry (MS)

Direct mass spectrometric analysis of this compound salts is challenging and not a routine characterization technique. The ionic and non-volatile nature of these salts makes them unsuitable for conventional electron ionization (EI) or chemical ionization (CI) mass spectrometry.[3] Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) might seem applicable, but the high reactivity of the NF₄⁺ cation can lead to reactions in the source, fragmentation, and the formation of adducts, complicating spectral interpretation.

The primary challenges include:

-

Non-volatility: The salts have negligible vapor pressure.

-

Reactivity: The NF₄⁺ cation is a powerful oxidizing and fluorinating agent and can react with solvents, matrices, or instrument components.

-

Ion Suppression: The presence of high concentrations of salts can suppress the signal of the analyte of interest.[3]

While direct observation of the intact NF₄⁺ cation by mass spectrometry is not straightforward, pyrolysis-mass spectrometry, where the gaseous decomposition products (e.g., NF₃, F₂) are analyzed, can provide indirect evidence for the composition of the original salt.

Interrelation of Spectroscopic Techniques

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous identification and characterization of this compound compounds.

Conclusion

The spectroscopic characterization of this compound compounds requires a multi-technique approach and specialized handling procedures due to their reactive and moisture-sensitive nature. Vibrational (IR and Raman) and ¹⁹F NMR spectroscopy are the cornerstones of their analysis. The combination of a characteristic 1:1:1 triplet in the ¹⁹F NMR spectrum and the observation of the predicted vibrational modes in the IR and Raman spectra provide conclusive evidence for the presence and tetrahedral structure of the NF₄⁺ cation. While mass spectrometry presents significant challenges for the direct analysis of these salts, it can offer supplementary information through the analysis of decomposition products. The data and protocols presented in this guide are intended to aid researchers in the safe and effective characterization of this important class of energetic materials.

References

An In-depth Technical Guide to the Thermodynamic Properties of Tetrafluoroammonium Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrafluoroammonium salts, containing the energetic this compound cation (NF₄⁺), represent a class of high-energy materials with significant potential in various fields, including as powerful oxidizing agents and components in energetic formulations. A thorough understanding of their thermodynamic properties is paramount for ensuring their safe handling, predicting their performance, and exploring new applications. This technical guide provides a comprehensive overview of the core thermodynamic properties of key this compound salts, detailed experimental methodologies for their determination, and logical frameworks for understanding their synthesis and stability.

Core Thermodynamic Data

The thermodynamic stability and energy content of this compound salts are primarily defined by their enthalpy of formation, entropy, and Gibbs free energy of formation. While a complete experimental dataset for all salts is not available in the public domain, this guide compiles the most reliable reported values.

Table 1: Enthalpy of Formation for Key this compound Salts

| Compound | Chemical Formula | State | ΔHf° (kJ/mol) |

| This compound Tetrafluoroborate | NF₄BF₄ | solid | -1410 ± 5[1] |

| This compound Hexafluorophosphate | NF₄PF₆ | solid | -1841 ± 7[1] |

| This compound Hexafluoroarsenate | NF₄AsF₆ | solid | -1538 ± 11[1] |

| This compound Hexafluoroantimonate | NF₄SbF₆ | solid | -1669 ± 12[1] |

| This compound Cation (estimated) | NF₄⁺ | gas | +1025 ± 84 |

Note: The enthalpy of formation for the gaseous NF₄⁺ cation is estimated from thermochemical correlations.[1]

Experimental Protocols

The determination of the thermodynamic properties of energetic materials like this compound salts requires specialized and highly controlled experimental techniques. The following sections detail the methodologies for key experiments.

Synthesis of this compound Salts

The synthesis of this compound salts is a challenging process due to the high reactivity of the involved reagents. A common method involves the reaction of nitrogen trifluoride (NF₃), fluorine (F₂), and a strong Lewis acid (as the anion precursor) under pressure and elevated temperature.[1]

dot

Caption: Workflow for the synthesis and characterization of this compound salts.

Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of this compound salts is typically determined by measuring the heats of hydrolysis of these compounds.[2] Solution calorimetry is a common technique employed for this purpose.

1. Apparatus: Isoperibol Solution Calorimeter

-

A precision calorimeter consisting of a reaction vessel (often made of glass or a resistant metal) submerged in a constant-temperature water bath.

-

A high-precision thermistor or platinum resistance thermometer to monitor the temperature change within the reaction vessel.

-

A calibrated electrical heater for determining the heat capacity of the calorimeter system.

-

A stirrer to ensure uniform temperature distribution.

2. Procedure:

-

Calibration: The heat capacity of the calorimeter is determined by introducing a known amount of electrical energy through the heater and measuring the resulting temperature rise.

-

Sample Preparation: A precisely weighed sample of the this compound salt is encapsulated in a fragile ampoule under an inert atmosphere to prevent premature reaction with atmospheric moisture.

-

Reaction: A known volume of the hydrolysis solution (e.g., a dilute aqueous solution) is placed in the reaction vessel. Once thermal equilibrium is reached, the ampoule containing the salt is broken, initiating the hydrolysis reaction.

-

Data Acquisition: The temperature of the solution is monitored continuously before, during, and after the reaction until a stable final temperature is achieved.

-

Calculation: The heat of reaction is calculated from the observed temperature change and the heat capacity of the calorimeter. This value is then used in a thermochemical cycle to determine the standard enthalpy of formation of the salt.

Spectroscopic Characterization

Vibrational spectroscopy (Infrared and Raman) is essential for confirming the identity and purity of the synthesized this compound salts.

1. Infrared (IR) Spectroscopy:

-

Sample Preparation: Due to the reactivity of NF₄⁺ salts with common IR window materials (like KBr or NaCl), specialized techniques are required. A common method is the Mull technique, where the finely ground salt is dispersed in an inert oil (e.g., Nujol or Fluorolube) between plates made of IR-transparent, non-reactive materials like silver chloride (AgCl) or diamond.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The characteristic vibrational modes of the NF₄⁺ cation and the counter-anion are observed.

2. Raman Spectroscopy:

-

Sample Preparation: A small amount of the crystalline salt is placed in a glass capillary tube or on a microscope slide. Due to the sensitivity of Raman spectroscopy to moisture, samples should be handled in a dry atmosphere (e.g., a glovebox).

-

Data Acquisition: A Raman spectrometer equipped with a laser source (e.g., an argon ion laser) is used. The scattered light is collected and analyzed to obtain the Raman spectrum, which provides complementary information to the IR spectrum regarding the vibrational modes.

Logical Frameworks

Born-Haber Cycle for this compound Salts

The Born-Haber cycle is a powerful theoretical tool for understanding the energetic factors that contribute to the stability of an ionic compound. It relates the lattice energy of the salt to various experimentally determinable thermodynamic quantities.

dot

Caption: Generalized Born-Haber cycle for a this compound salt (NF₄⁺MXₙ⁻).

The cycle illustrates that the stability of the ionic solid is a result of the large exothermic lattice energy, which compensates for the endothermic steps of atomization and ionization.

Conclusion

This technical guide has summarized the available thermodynamic data for key this compound salts and detailed the experimental protocols necessary for their determination. The provided logical frameworks, such as the Born-Haber cycle, offer a deeper understanding of the factors governing the stability of these energetic materials. Further research is needed to experimentally determine the standard molar entropies and Gibbs free energies of formation to provide a more complete thermodynamic picture. The continued investigation into the properties of this compound salts is crucial for advancing their potential applications in a safe and predictable manner.

References

Crystal Structure of Tetrafluoroammonium Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrafluoroammonium cation (NF4+) is a high-energy polyatomic ion that forms a variety of salts with complex anions. These materials are of significant interest due to their potential applications as powerful oxidizing agents and in high-performance energetic materials. A thorough understanding of their crystal structures is paramount for structure-property correlation, stability assessment, and the rational design of new materials. This technical guide provides a comprehensive overview of the crystal structures of this compound salts, detailing synthetic methodologies, crystallographic data, and the inherent challenges in their characterization.

Introduction

The this compound cation, NF4+, is isoelectronic with tetrafluoromethane (CF4) and the tetrafluoroborate anion (BF4−).[1] It possesses a tetrahedral geometry with estimated N-F bond lengths of approximately 1.24-1.32 Å.[1][2][3] The synthesis and characterization of NF4+ salts have been a subject of considerable research, driven by their high fluorine content and oxidizing power.[4][5] These salts are typically synthesized by the reaction of nitrogen trifluoride (NF3), fluorine (F2), and a strong Lewis acid, or through metathesis reactions.[4][6]

The determination of the crystal structures of this compound salts has proven to be a formidable challenge. Many of these structures are plagued by issues of crystallographic disorder and dynamic rotation of the ions, which can complicate the interpretation of X-ray diffraction data and lead to inaccurate structural models.[2][3] Despite these difficulties, several structures have been determined, providing valuable insights into the packing and solid-state interactions of these high-energy materials.

Synthesis of this compound Salts

The synthesis of this compound salts generally follows two main pathways: direct synthesis and metathesis.

Direct Synthesis

The direct synthesis method involves the reaction of nitrogen trifluoride (NF3), elemental fluorine (F2), and a strong Lewis acid (MFn). This reaction is typically carried out at elevated temperatures and pressures.

General Reaction: NF3 + F2 + MFn → NF4+MFn+1−

-

Example: Synthesis of this compound Hexafluoroantimonate (NF4SbF6) Nitrogen trifluoride, fluorine, and antimony pentafluoride (SbF5) are reacted in a 1:1:1 molar ratio.[5] The product, NF4SbF6, is a white, crystalline powder.[5]

Metathesis Reactions

Metathesis provides a route to a wider variety of this compound salts. This method involves the reaction of a stable, soluble NF4+ salt (typically NF4SbF6) with an alkali metal salt (e.g., CsX) in a suitable solvent, such as anhydrous hydrogen fluoride (HF). The insoluble cesium hexafluoroantimonate (CsSbF6) precipitates, leaving the desired NF4+ salt in solution.[4]

General Reaction: NF4SbF6 + CsX → NF4X + CsSbF6(s)

This method has been successfully employed to synthesize salts such as (NF4)2MnF6, NF4HF2, NF4UF5O, NF4ClO4, and NF4SO3F.[4]

Experimental Protocols

Synthesis of this compound Hexafluoroantimonate (NF4SbF6)

-

Reactants: Nitrogen trifluoride (NF3), fluorine (F2), and antimony pentafluoride (SbF5).

-

Apparatus: A high-pressure Monel reactor.

-

Procedure:

-

Equimolar amounts of NF3, F2, and SbF5 are condensed into a pre-passivated Monel reactor at liquid nitrogen temperature.

-

The reactor is allowed to warm to room temperature and then heated to a specified temperature (e.g., 200 °C) for a set duration.

-

After the reaction period, the reactor is cooled, and the volatile byproducts are removed under vacuum.

-

The resulting white, crystalline NF4SbF6 is handled in a dry, inert atmosphere due to its hygroscopic nature.[5]

-

Single-Crystal X-ray Diffraction

-

Sample Preparation: Due to the high reactivity and hygroscopic nature of NF4+ salts, crystals must be handled in a dry, inert atmosphere (e.g., a glovebox). A suitable single crystal is selected and mounted on a goniometer head, often in a sealed capillary tube.[3]

-

Data Collection:

-

The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., a CCD detector).[7]

-

The crystal is cooled to a low temperature (e.g., -140 °C) to reduce thermal motion and potential dynamic disorder.[3]

-

A series of diffraction images are collected as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to yield a set of structure factors.

-

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

The structural model is then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.[7]

-

Crystallographic Data of this compound Salts

The determination of precise crystallographic data for NF4+ salts has been challenging due to disorder in the crystal lattices.[2][3] The following table summarizes some of the reported crystallographic data.

| Salt | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| NF4AsF6 | Tetragonal | 7.70 | 5.73 | 2 | [5] | |||

| NF4BF4 | Orthorhombic | 9.083(3) | 5.679(2) | 9.539(3) | 4 | [8] | ||

| (NF4)2NiF6 | 4.99 | 15.65 | [9] |

Note: The data for NF4AsF6 is from an early study and may be subject to revision. The structure of NF4BF4 has been re-examined, and the data presented is from a more recent study that contradicts earlier findings of non-tetrahedral NF4+ cations.[8] The data for (NF4)2NiF6 is incomplete in the available literature.

The N-F bond length in the NF4+ cation is generally accepted to be around 1.24-1.32 Å.[1][2][3] However, early crystal structure determinations were often hampered by disorder, leading to a wider range of reported bond lengths.[3] More recent studies, combining low-temperature X-ray diffraction and solid-state NMR, have provided stronger evidence for a tetrahedral NF4+ cation in the solid state.[8]

Challenges in Crystal Structure Determination

The primary difficulty in obtaining accurate crystal structures for NF4+ salts is the dynamic disorder of the NF4+ and/or the anion in the crystal lattice.[2][3] This disorder can manifest as:

-

Rotational Disorder: The tetrahedral NF4+ ions can rotate within the crystal lattice, leading to averaged electron density and making it difficult to pinpoint the exact positions of the fluorine atoms.

-

Positional Disorder: The entire ion may occupy multiple positions within the unit cell.

These issues can lead to artificially lowered site symmetries and inaccurate bond lengths and angles in the refined crystal structure.[3] Low-temperature data collection can sometimes mitigate these effects by "freezing out" the dynamic disorder.[3]

Conclusion

This compound salts are a class of high-energy materials with significant potential. Their characterization, particularly the determination of their crystal structures, is crucial for understanding their properties and ensuring their safe handling and application. While challenges related to crystallographic disorder have historically complicated structural analysis, modern techniques, including low-temperature X-ray diffraction and solid-state NMR, are providing a clearer picture of the solid-state structures of these fascinating compounds. Continued research in this area will undoubtedly lead to the synthesis and characterization of new NF4+ salts with tailored properties for a range of applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Bond Properties of the Tetrafluoroammonium (NF₄⁺) Cation

For Researchers, Scientists, and Drug Development Professionals

The tetrafluoroammonium cation (NF₄⁺) is a high-energy polyatomic ion of significant interest due to its powerful oxidizing capabilities and kinetic stability. These properties make NF₄⁺ salts valuable as key ingredients in solid propellants and as potent yet manageable electrophilic fluorinating agents. This document provides a comprehensive technical overview of the core physicochemical properties of the NF₄⁺ cation—specifically its N-F bond length and bond energy—supported by detailed experimental methodologies and logical workflows.

Quantitative Bond Data

The precise determination of the N-F bond length in the NF₄⁺ cation has been a subject of study, with early measurements complicated by crystalline disorder. However, a combination of low-temperature X-ray crystallography, spectroscopy, and computational chemistry has led to a well-supported consensus. Similarly, the energetic properties have been established through rigorous thermochemical experiments and calculations.

Table 1: N-F Bond Length in the NF₄⁺ Cation

| Method | Reported N-F Bond Length (Å) | Source(s) |

| Low-Temperature X-ray Crystallography (NF₄⁺BF₄⁻) | 1.305 | [1] |

| Ab Initio Computational Calculations | 1.32 | [2] |

| General Valence Force Field Estimation | 1.31 | [2][3] |

| Early X-ray Diffraction (Disordered Structures) | 1.30 - 1.40 | [2] |

Table 2: Thermochemical Properties of the NF₄⁺ Cation

| Property | Value | Unit | Source(s) |

| Heat of Formation (ΔHf°) of NF₄⁺ (g) | 245 ± 20 | kcal/mol | [3][4] |

| Heat of Formation (ΔHf°) of NF₄⁺ (g) | 1025 ± 84 | kJ/mol | [3][4] |

| Average N-F Bond Energy in NF₃ (for comparison) | ~66.3 | kcal/mol | [5] |

Note: The bond energy of the N-F bond within the NF₄⁺ cation is not typically reported as a simple bond dissociation energy due to the ionic nature and instability of the resulting fragments. The heat of formation of the gaseous cation is the most common and useful thermochemical metric.

Experimental Protocols

The characterization of the NF₄⁺ cation relies on a suite of advanced synthetic and analytical techniques.

A primary method for synthesizing NF₄⁺ salts involves the reaction of nitrogen trifluoride (NF₃), elemental fluorine (F₂), and a strong Lewis acid (e.g., BF₃, AsF₅, SbF₅) under activation.

-

Low-Temperature Photolysis:

-

Reactants: High-purity NF₃, F₂, and a Lewis acid (e.g., BF₃) are condensed into a suitable reaction vessel (e.g., quartz or FEP).

-

Activation: The mixture is irradiated with a UV light source at low temperatures (e.g., -196 °C or -78 °C) for several hours.[1] The UV energy initiates the dissociation of F₂ into fluorine radicals, which drives the reaction forward.

-

Isolation: After the reaction, volatile unreacted components are removed under vacuum, yielding the solid, white, crystalline NF₄⁺ salt (e.g., NF₄⁺BF₄⁻).

-

-

Glow Discharge Method:

-

Reactants: A gaseous mixture of NF₃, F₂, and a volatile Lewis acid like AsF₅ are passed through a reaction chamber.

-

Activation: A low-temperature glow discharge is applied to the gas stream.[6] This plasma environment generates the necessary reactive species for the formation of the NF₄⁺ salt.

-

Product Collection: The resulting solid product, such as NF₄⁺AsF₆⁻, is collected on the cold surfaces of the reactor.[6]

-

-

Single-Crystal X-ray Diffraction:

-

Crystal Growth: Single crystals of an NF₄⁺ salt are grown, often by slow sublimation or recrystallization from a suitable solvent like anhydrous HF.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head. To mitigate thermal disorder and ion rotation, this process is often performed under a cold stream of nitrogen gas (e.g., at -100 °C).[1]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., -173 °C) and irradiated with a monochromatic X-ray beam.

-

Structure Solution and Refinement: The resulting diffraction pattern is collected and processed. The crystal structure is solved and refined using specialized software to determine atomic positions and, consequently, the N-F bond lengths.[1] Low-temperature data is crucial for an accurate structure determination of the tetrahedral NF₄⁺ cation.[7]

-

-

Calorimetry:

-

Method: The standard enthalpies of formation of NF₄⁺ salts are determined by measuring their heats of hydrolysis in a calorimeter.[8]

-

Reaction: The NF₄⁺ salt is reacted with water. The hydrolysis of the NF₄⁺ cation quantitatively produces NF₃ and O₂ in a 2:1 molar ratio.[4]

-